2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one
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Overview
Description
2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the condensation of 2-aminothiazole with ethyl isocyanate, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Known for its high oxidative stability and applications in organic electronics.
Pyrano[2,3-d]thiazole: Exhibits a wide range of medicinal properties, including anticancer activity.
Thiazolo[4,5-b]pyridine: Used in the synthesis of various bioactive compounds.
Uniqueness
2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole and pyrimidine ring system makes it a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C7H8N4OS |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-(ethylamino)-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-2-8-7-11-4-5(12)9-3-10-6(4)13-7/h3H,2H2,1H3,(H,8,11)(H,9,10,12) |
InChI Key |
XKMWXBIKPGZAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)N=CNC2=O |
Origin of Product |
United States |
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